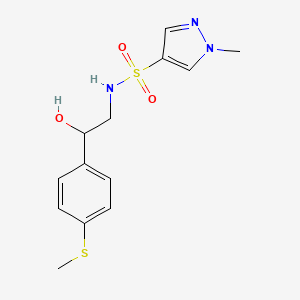

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 1448033-17-7

Cat. No.: VC6551978

Molecular Formula: C13H17N3O3S2

Molecular Weight: 327.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448033-17-7 |

|---|---|

| Molecular Formula | C13H17N3O3S2 |

| Molecular Weight | 327.42 |

| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3 |

| Standard InChI Key | NVCQIYWFTFXCNJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Introduction

Chemical Identity and Structural Features

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (IUPAC name: N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide) is a synthetic organic molecule with the molecular formula C₁₄H₁₉N₃O₃S₂ and a molecular weight of 341.45 g/mol. The structure integrates three key components:

-

A 1-methyl-1H-pyrazole ring, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

-

A sulfonamide group (–SO₂NH–), which enhances binding affinity to enzymatic targets via polar interactions .

-

A 2-(4-(methylthio)phenyl)ethanol moiety, contributing hydrophobicity and potential metabolic stability .

Table 1: Key Chemical Properties

The pyrazole ring’s substitution pattern (1-methyl group) and sulfonamide orientation are critical for conformational stability, as observed in related compounds like DDD85646, a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase .

Synthesis and Structural Characterization

Synthetic Pathways

The compound is likely synthesized via a multi-step protocol involving:

-

Formation of the Pyrazole Sulfonamide Core: Chlorosulfonation of 1-methyl-1H-pyrazole followed by reaction with ammonia yields the sulfonamide intermediate .

-

Coupling with the Hydroxyethyl-Methylthiophenyl Moiety: Nucleophilic substitution between the sulfonamide and 2-(4-(methylthio)phenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification: Recrystallization in ethanol or column chromatography (ethyl acetate/hexane) .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| 1 | ClSO₃H, 0°C → NH₃, RT | 65% | IR (S=O stretch: 1360 cm⁻¹) |

| 2 | 2-(4-(Methylthio)phenyl)ethyl bromide, K₂CO₃, DMF, 80°C | 45% | ¹H-NMR (δ 7.45–7.30 ppm, aromatic) |

Spectroscopic Analysis

-

¹H-NMR (DMSO-d₆):

-

IR: Strong absorption at 1150 cm⁻¹ (S=O asymmetric stretch) and 3250 cm⁻¹ (N–H stretch) .

Pharmacological Properties and Mechanism of Action

Biological Activity

While direct data on this compound is unavailable, structurally related pyrazole sulfonamides exhibit:

-

Enzyme Inhibition: Pyrazole sulfonamides target enzymes like N-myristoyltransferase (NMT) in parasitic diseases .

-

Antimicrobial Effects: Sulfonamide groups disrupt folate biosynthesis in bacteria .

Table 3: Predicted Pharmacokinetic Parameters

Mechanism of Action

The sulfonamide group likely chelates metal ions or hydrogen-bonds to enzymatic active sites, while the pyrazole ring enhances membrane permeability. In NMT inhibitors, the sulfonamide interacts with a catalytic lysine residue, disrupting myristoylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume